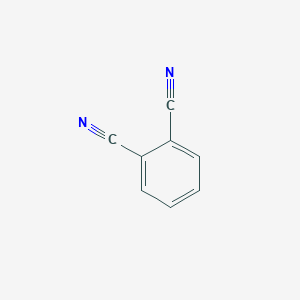

Phthalonitrile

Cat. No. B049051

Key on ui cas rn:

91-15-6

M. Wt: 128.13 g/mol

InChI Key: XQZYPMVTSDWCCE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05464926

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 5.0 gm (22.9 mmol) of 4,4'-difluorobenzophenone, 11.56 gm (36.7 mmol) of bisphenol A6F, and 40 ml of dimethylacetamide (DMAC). After flushing the mixture for 30 minutes with dry nitrogen, 7.6 gm (55.1 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The light pink reaction mixture was stirred at 90° C. for 1 hour. Toluene was added to the Dean-Stark trap and to the reaction vessel (4 ml). The reaction mixture was refluxed at 145°-150° C. for 10 hours. Water which formed as a by-product was removed by azeotropic distillation. The toluene was removed by distillation while heating to 160° C. Upon cooling to room temperature, 6.37 gm (36.8 mmol) of 4-nitrophthalonitrile was added. The temperature of reaction mixture was increased to 70° C. and held at this temperature for 16 hours (overnight). The temperature was further increased to 110° C. and held for 1 hour. The room temperature mixture was poured into 400 ml of water with stirring to break the precipitate into a powdery form. The solid precipitate was collected by suction filtration, washed exhaustively with water, and dried to afford 16.9 gm of oligomeric phthalonitrile monomer.

[Compound]

Name

bisphenol

Quantity

11.56 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

FC1C=CC(C(C2C=CC(F)=CC=2)=O)=CC=1.CC(N(C)C)=O.C(=O)([O-])[O-].[K+].[K+].[N+]([C:32]1[CH:33]=[C:34]([C:40]#[N:41])[C:35](=[CH:38][CH:39]=1)[C:36]#[N:37])([O-])=O>O.C1(C)C=CC=CC=1>[C:40](#[N:41])[C:34]1[C:35](=[CH:38][CH:39]=[CH:32][CH:33]=1)[C:36]#[N:37] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1

|

[Compound]

|

Name

|

bisphenol

|

|

Quantity

|

11.56 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

7.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

6.37 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N

|

Step Four

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 100 ml, 3-necked flask equipped with a thermometer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The light pink reaction mixture was stirred at 90° C. for 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was refluxed at 145°-150° C. for 10 hours

|

|

Duration

|

10 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by azeotropic distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The toluene was removed by distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The temperature of reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was increased to 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(overnight)

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was further increased to 110° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held for 1 hour

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid precipitate was collected by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed exhaustively with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=1C(C#N)=CC=CC1)#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 16.9 g | |

| YIELD: CALCULATEDPERCENTYIELD | 358.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |